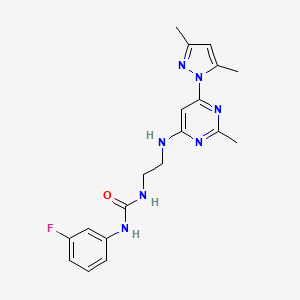

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea

Description

This compound is a urea derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and an ethylamine linker, terminated by a 3-fluorophenyl group. The fluorine atom on the phenyl ring may enhance metabolic stability and bioavailability, while the urea group facilitates hydrogen bonding interactions with target proteins.

Properties

IUPAC Name |

1-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN7O/c1-12-9-13(2)27(26-12)18-11-17(23-14(3)24-18)21-7-8-22-19(28)25-16-6-4-5-15(20)10-16/h4-6,9-11H,7-8H2,1-3H3,(H,21,23,24)(H2,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHKIVJJFUNUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other urea-linked heterocyclic derivatives, such as those described in synthetic protocols from patent literature (). Below is a detailed analysis of key analogues and their distinguishing features:

Structural Analogues from Patent Literature

The European patent specification () outlines compounds like 1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) . These analogues differ in three key aspects:

Core Heterocycle : The main compound employs a pyrimidine-pyrazole scaffold, whereas C19 and C20 use imidazoline rings. Pyrimidines offer broader π-stacking capabilities, while imidazolines may enhance conformational rigidity.

Substituents : The 3-fluorophenyl group in the main compound contrasts with the methoxyphenyl groups in C19/C20. Fluorine’s electronegativity and small atomic radius improve lipophilicity compared to methoxy’s bulkier, electron-donating properties.

Synthetic Routes : The main compound’s synthesis likely involves pyrimidine functionalization and urea coupling, whereas C19/C20 derive from imidazoline intermediates via carbamate reactions (Example 5, ).

Pharmacological Implications

While specific activity data for the main compound are unavailable in the provided evidence, structural comparisons suggest divergent target affinities:

- Pyrimidine-Pyrazole Ureas : Likely target ATP-binding pockets in kinases due to pyrimidine’s mimicry of purine bases.

- Imidazoline Ureas (C19/C20) : May favor receptors like adrenergic or imidazoline-1 receptors, given precedents for imidazoline ligands .

Research Findings and Limitations

- Synthetic Feasibility : The main compound’s pyrimidine-pyrazole core may require specialized reagents (e.g., palladium catalysts) for cross-coupling, increasing synthesis complexity compared to C19/C20’s imidazoline routes .

- Bioavailability : Fluorine substitution likely enhances membrane permeability relative to methoxy groups, though solubility could be reduced.

- Knowledge Gaps: No explicit pharmacological or crystallographic data are provided for the main compound in the evidence. Structural insights (e.g., SHELX-refined crystal structures, as in ) are absent, limiting mechanistic conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.